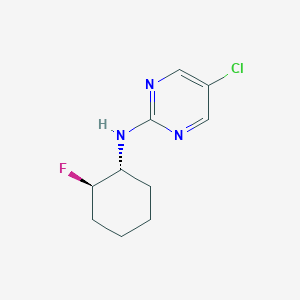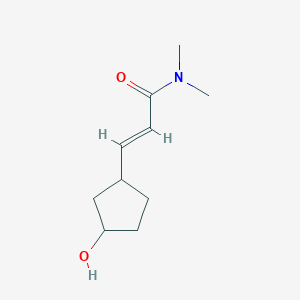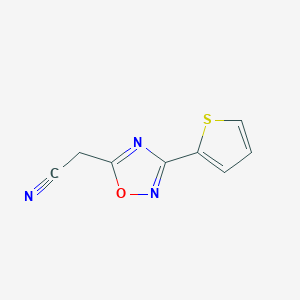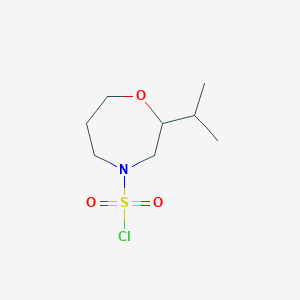![molecular formula C7H12ClN B13337076 3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13337076.png)
3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6,6-dimethyl-3-azabicyclo[310]hexane is a bicyclic compound that contains a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For example, the use of ruthenium (II) catalysis has been shown to be effective in producing this compound . The reaction typically involves the following steps:
Formation of alpha-diazoacetate: This intermediate is prepared by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate.
Cyclopropanation: The alpha-diazoacetate undergoes intramolecular cyclopropanation in the presence of a ruthenium (II) catalyst to form the desired bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: This compound is a key intermediate in the synthesis of antiviral medications, such as boceprevir and pf-07321332, which are used to treat hepatitis C and COVID-19, respectively.
Materials Science: The unique bicyclic structure of the compound makes it a potential candidate for the development of novel materials with specific properties, such as high stability and reactivity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of viral proteases, thereby preventing the replication of viruses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound lacks the chlorine atom and has different reactivity and applications.
3-Azabicyclo[3.1.0]hexane Derivatives:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H12ClN |
|---|---|
Molekulargewicht |
145.63 g/mol |
IUPAC-Name |
3-chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12ClN/c1-7(2)5-3-9(8)4-6(5)7/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
GWJLEEFMGFEEKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1CN(C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)
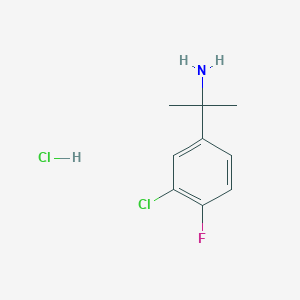
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13336999.png)
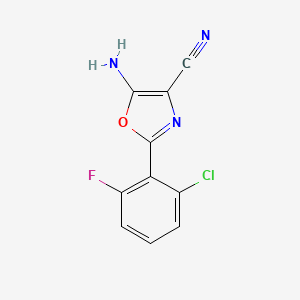
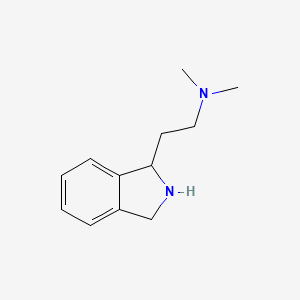

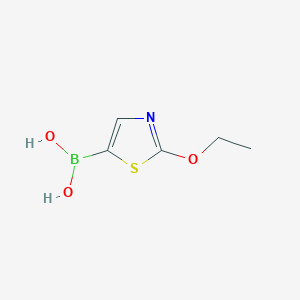
![Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione](/img/structure/B13337031.png)
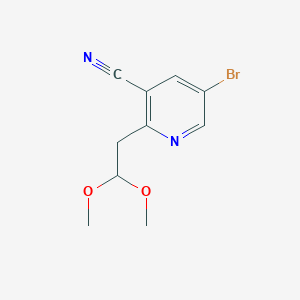
![tert-Butyl (S)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13337058.png)
